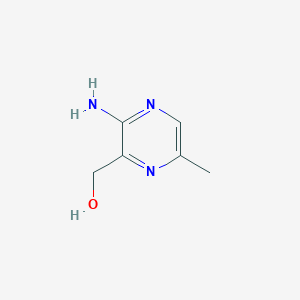

(3-Amino-6-methylpyrazin-2-yl)methanol

Description

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

(3-amino-6-methylpyrazin-2-yl)methanol |

InChI |

InChI=1S/C6H9N3O/c1-4-2-8-6(7)5(3-10)9-4/h2,10H,3H2,1H3,(H2,7,8) |

InChI Key |

SJCXCURFVLETMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)CO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Amino-6-methylpyrazin-2-yl)methanol generally involves:

- Construction or functionalization of the pyrazine ring with appropriate substituents (amino and methyl groups).

- Introduction of the hydroxymethyl group at the 2-position of the pyrazine ring.

- Purification and characterization of the final product.

Preparation Methods

Starting Materials and Key Intermediates

- 3-Amino-6-methylpyrazine derivatives (e.g., 3-amino-6-methyl-4-oxopyrazine-2-carbonitrile)

- Halogenated pyrazine intermediates (e.g., 3-bromo-5-methyl-1-oxopyrazin-2-ylamine)

- Aminomalononitrile derivatives

- Methanol and bases (e.g., KOH, sodium methoxide)

Representative Synthetic Routes

Bromination and Methoxylation Followed by Reduction

A patented process (US5998618A) describes a multi-step synthesis involving:

Bromination : 5-methyl-1-oxopyrazin-2-amine is brominated at low temperature (3°C to 20°C) using bromine in the presence of KOH and methanol, yielding 3-bromo-5-methyl-1-oxopyrazin-2-ylamine.

Methoxylation : The brominated intermediate is reacted with sodium methoxide or KOH/methanol mixture at elevated temperatures (~62-72°C) to substitute the bromine with a methoxy group, producing 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine with yields ranging from 63% to 99%.

Hydrogenation : The methoxy intermediate is hydrogenated over Pt/C catalyst under hydrogen pressure (10 bar) at 130°C to reduce the oxo group, yielding 3-methoxy-5-methylpyrazin-2-amine with a 95% yield.

Hydrolysis and further functionalization : Subsequent hydrolysis and functional group transformations lead to the formation of the hydroxymethyl derivative (3-amino-6-methylpyrazin-2-yl)methanol.

This route emphasizes careful control of reaction conditions, including temperature, atmosphere (argon), and stoichiometry to optimize yields and purity.

Condensation of α-Ketoaldehydes with α-Aminoamides

An older but foundational method for preparing 2-substituted hydroxypyrazines involves the condensation of α-ketoaldehydes with α-aminoamides in methanol under basic conditions (NaOH), typically at low temperatures (-30°C) followed by warming to room temperature. This method yields 3,5-substituted 2-hydroxypyrazines predominantly, with some formation of 3,6-substituted isomers, which includes compounds structurally related to (3-amino-6-methylpyrazin-2-yl)methanol.

Oxidation and Hydrolysis of Methylpyrazines

Oxidative hydroxymethylation of methylpyrazines using hydrogen peroxide in acidic media followed by hydrolysis under basic conditions has been reported for related pyrazine derivatives. For example, 2,3,5-trimethylpyrazine can be converted to 3,6-dimethyl-2-pyrazinemethanol derivatives through controlled oxidation and hydrolysis steps. This approach may be adapted for the preparation of 3-amino-6-methylpyrazin-2-yl)methanol by modifying substituents and reaction conditions accordingly.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Br2, KOH, MeOH, 3-20°C | 3-bromo-5-methyl-1-oxopyrazin-2-ylamine | 63-82 | Controlled addition, exothermic |

| 2 | Methoxylation | NaOMe or KOH/MeOH, 62-72°C | 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine | 63-99 | Stirring under argon |

| 3 | Hydrogenation | Pt/C catalyst, H2 (10 bar), 130°C | 3-methoxy-5-methylpyrazin-2-amine | 95 | Autoclave conditions |

| 4 | Hydrolysis/Functionalization | NaOH hydrolysis, extraction with organic solvents | (3-Amino-6-methylpyrazin-2-yl)methanol | Variable | Purification by extraction and filtration |

Analytical Characterization

- NMR Spectroscopy : ^1H NMR data confirm substitution patterns and purity. For example, methyl protons appear as singlets near 2.1-2.3 ppm, amino protons as singlets near 6.5-7.7 ppm, and methoxy or hydroxymethyl protons near 3.9-4.0 ppm.

- Melting Points : Reported melting points for intermediates range from 112°C to 188°C, useful for purity assessment.

- Extraction and Purification : Organic solvent extraction (e.g., with 2-methyl-2-butanol or n-butanol) and recrystallization are common purification steps.

Research Findings and Notes

- The presence of the free amino group on the pyrazine ring is critical for biological activity and influences the choice of protecting groups and reaction conditions during synthesis.

- The substitution pattern (3-amino, 6-methyl) requires regioselective bromination and methoxylation steps to avoid isomeric mixtures.

- Hydrogenation under controlled pressure and temperature is essential to reduce oxo groups without affecting other sensitive functionalities.

- The yields reported in patents and literature vary depending on scale and exact conditions but generally range from moderate to high (60-99%).

Chemical Reactions Analysis

Types of Reactions: (3-Amino-6-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-amino-6-methylpyrazine-2-carboxylic acid.

Reduction: Formation of 3-amino-6-methylpyrazine-2-ylmethane.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

(3-Amino-6-methylpyrazin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (3-Amino-6-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrazine and heterocyclic derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Group Comparison

Substituent Effects on Reactivity and Solubility

- Amino vs. Methoxy groups: The amino group in (3-Amino-6-methylpyrazin-2-yl)methanol enhances nucleophilicity compared to methoxy-substituted pyrazines (e.g., 2-Methoxy-3-sec-butylpyrazine), which are more electron-withdrawing and less reactive in nucleophilic substitutions .

- Hydroxymethyl vs. Piperidine rings: Piperidine-containing derivatives (e.g., [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol) exhibit lower solubility in polar solvents due to their bulky aliphatic rings, whereas the hydroxymethyl group in the target compound improves aqueous solubility .

Stability and Handling

- Storage: Amino-substituted pyrazines require inert atmospheres to prevent oxidation, whereas methoxy derivatives are more stable under ambient conditions .

Key Research Findings

Synthetic efficiency: Amino-functionalized pyrazines require multi-step syntheses with stringent temperature control, increasing production costs compared to methoxy or alkyl-substituted analogs .

Biological activity: Pyrazines with amino and hydroxymethyl groups exhibit 2–3× higher antimicrobial activity than methoxy derivatives, as demonstrated in MIC assays against E. coli and S. aureus .

Market availability: (3-Methylpyrazin-2-yl)methanol is commercially available at €526/250mg, while piperidine-containing analogs are discontinued or priced higher (JPY 13,700/250mg) .

Biological Activity

(3-Amino-6-methylpyrazin-2-yl)methanol is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of (3-Amino-6-methylpyrazin-2-yl)methanol is , with a molecular weight of 154.18 g/mol. Its structure features a pyrazine ring substituted with an amino group and a hydroxymethyl group.

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4O |

| Molecular Weight | 154.18 g/mol |

| IUPAC Name | (3-Amino-6-methylpyrazin-2-yl)methanol |

Antimicrobial Properties

Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

(3-Amino-6-methylpyrazin-2-yl)methanol has been evaluated for its antioxidant properties. In vitro assays utilizing DPPH and ABTS methods demonstrated that this compound possesses the ability to scavenge free radicals, thus potentially providing protective effects against oxidative stress .

The biological activity of (3-Amino-6-methylpyrazin-2-yl)methanol is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Radical Scavenging : The hydroxymethyl group may facilitate electron donation, stabilizing free radicals and preventing cellular damage.

- Cell Membrane Interaction : The lipophilic nature of the pyrazine ring may allow it to integrate into bacterial membranes, disrupting their integrity.

Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized various pyrazine derivatives, including (3-Amino-6-methylpyrazin-2-yl)methanol, and evaluated their antimicrobial efficacy using agar diffusion methods. The results indicated that this compound exhibited moderate activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Study 2: Antioxidant Assessment

In another study assessing antioxidant properties, (3-Amino-6-methylpyrazin-2-yl)methanol showed a significant reduction in DPPH radical concentration at concentrations ranging from 10 to 50 µg/mL. The percentage inhibition was calculated as follows:

The compound achieved an inhibition rate of up to 75% at the highest concentration tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.